molecular formula C9H10BrNO2S B1469305 1-[(4-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid CAS No. 1341389-58-9

1-[(4-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid

Cat. No.: B1469305
CAS No.: 1341389-58-9
M. Wt: 276.15 g/mol
InChI Key: URSCYOXYWYDWAI-UHFFFAOYSA-N
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Description

1-[(4-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid is a small-molecule azetidine derivative featuring a brominated thiophene ring linked to the azetidine core. The azetidine-3-carboxylic acid moiety is a critical pharmacophore in medicinal chemistry, often employed to enhance metabolic stability and receptor binding affinity .

Properties

IUPAC Name

1-[(4-bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2S/c10-7-1-8(14-5-7)4-11-2-6(3-11)9(12)13/h1,5-6H,2-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSCYOXYWYDWAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=CS2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(4-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid, with the CAS number 1341389-58-9, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H10BrNO2SC_9H_{10}BrNO_2S and a molecular weight of 276.15 g/mol. Its structure features an azetidine ring, a carboxylic acid group, and a bromothiophene moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds containing azetidine and carboxylic acid functionalities can exhibit various biological activities, including anti-cancer properties. The presence of the bromothiophene group may enhance these activities through specific interactions with biological targets.

This compound is believed to exert its effects through the inhibition of key signaling pathways involved in cell proliferation and survival, particularly those mediated by STAT3 (Signal Transducer and Activator of Transcription 3).

Case Studies

  • Inhibition of STAT3 Activity : A study demonstrated that azetidine analogs, including those with carboxylic acid groups, showed weak cellular activity against breast cancer cells despite strong in vitro potency in STAT3 DNA-binding assays. This was attributed to poor membrane permeability due to the ionized carboxylate group .
  • Cell Viability Assays : In vitro assays showed that while the compound had low cellular activity at concentrations up to 10 µM, modifications such as methyl ester derivatives improved cellular uptake and activity significantly .

Research Findings

StudyFindings
The compound exhibited sub-micromolar potency in cell-free assays but weak activity in cellular models due to poor permeability.
Related compounds demonstrated moderate xanthine oxidase inhibitory activity, suggesting potential antioxidant properties.
Structural analogs were synthesized and evaluated for their biological activities, indicating that modifications could enhance efficacy.

Scientific Research Applications

Medicinal Chemistry

1-[(4-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid is investigated for its potential in drug discovery and development. Its structure allows it to interact with biological targets, which can lead to the development of novel therapeutics.

Potential Applications:

  • Anticancer Agents: Research indicates that compounds with thiophene derivatives can exhibit anticancer properties by interfering with cellular signaling pathways.
  • Antimicrobial Activity: The presence of the azetidine ring may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for antimicrobial drug development.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions enables the formation of more complex molecules.

Key Reactions:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, allowing for the synthesis of diverse derivatives.
  • Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, facilitating the construction of complex organic frameworks.

Materials Science

In materials science, this compound is explored for its potential in creating advanced materials with specific electronic or optical properties.

Applications:

  • Conductive Polymers: The incorporation of bromothiophene units into polymer matrices can enhance electrical conductivity, making them suitable for applications in organic electronics.
  • Sensors: The compound's unique electronic properties may lend themselves to use in sensor technologies, particularly in detecting environmental pollutants or biological markers.

Case Study 1: Anticancer Activity

A study examined the anticancer effects of thiophene-containing compounds similar to this compound. Results indicated significant cytotoxicity against various cancer cell lines, suggesting potential as a lead compound in cancer therapy.

Case Study 2: Synthesis of Novel Derivatives

Research focused on synthesizing new derivatives from this compound through nucleophilic substitution reactions. Several novel compounds were created, demonstrating enhanced biological activity compared to the parent compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Electronic Effects

  • 1-((6-Chloropyridin-3-yl)methyl)azetidine-3-carboxylic acid (BD214112) :

    • Substituent : Chloropyridinyl vs. bromothiophenyl.
    • Key Differences : The pyridine ring introduces a basic nitrogen, enhancing water solubility compared to the sulfur-containing thiophene. Chlorine’s electronegativity may favor polar interactions, while bromine’s larger atomic radius in the thiophene derivative could improve van der Waals contacts in hydrophobic regions .
    • Synthesis : Prepared via nucleophilic substitution or reductive amination (similar to ), yielding 45–48% .
  • 1-(4-Phenethylbenzyl)azetidine-3-carboxylic Acid :

    • Substituent : Phenethylbenzyl vs. bromothiophenyl.
    • Key Differences : The extended aromatic system increases lipophilicity (cLogP ~3.5) and may enhance blood-brain barrier penetration. In contrast, the bromothiophene’s compact structure balances hydrophobicity with reduced molecular weight (MW 295 vs. 281 for the target compound) .
  • 1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl)azetidine-3-carboxylic Acid (Compound 18) :

    • Substituent : Benzofuran-fluorophenyl vs. bromothiophenyl.
    • Key Differences : The benzofuran moiety introduces oxygen-based hydrogen bonding, improving S1P1 receptor selectivity (>1000-fold over S1P3). Fluorine’s electronegativity enhances metabolic stability, whereas bromine may confer longer half-life due to slower hepatic clearance .

Pharmacological and ADME Profiles

Compound Target/Activity Selectivity/Potency ADME Highlights
Target Compound Not explicitly reported N/A Likely moderate lipophilicity
Compound 18 (Benzofuran analog) S1P1 agonist >1000-fold selectivity vs. S1P3 Oral bioavailability >80% in rodents
BD214112 (Chloropyridinyl analog) Undisclosed N/A Predicted solubility: ~50 µM (CLogP 2.1)
1-(4-Phenethylbenzyl) analog GPCR modulation (unconfirmed) N/A High membrane permeability

Key Structural and Functional Insights

  • Bromothiophene vs. Chlorophenyl : Bromine’s polarizability may enhance binding to aromatic residues (e.g., tyrosine) in target proteins compared to chlorine’s smaller size .
  • Carboxylic Acid Group : Critical for salt bridge formation with basic residues (e.g., lysine, arginine) in binding pockets, a feature conserved across analogs .

Preparation Methods

Palladium-Catalyzed Directed C(sp^3)–H Arylation

A recent and efficient approach involves Pd-catalyzed C(sp^3)–H arylation of azetidine-2-carboxylic acid derivatives at the 3-position using aryl iodides, including heteroaryl iodides such as 2-iodothiophene derivatives. The key features include:

  • Use of an N-trifluoroacetamide protecting group on the azetidine nitrogen to enhance reaction efficiency.
  • Addition of additives such as (BnO)2PO2H to improve yields.
  • Use of Pd(OAc)_2 catalyst and AgOAc as oxidant in 1,2-dichloroethane solvent at elevated temperature (~110 °C).
  • The reaction tolerates a range of substituents on the aryl iodide, including electron-donating and electron-withdrawing groups, and halogenated derivatives.
  • Post-arylation, the N-trifluoroacetamide group can be cleaved in situ by treatment with ammonia in methanol to yield the free azetidine.

This method provides a regio- and stereoselective route to azetidines substituted at the 3-position with aryl or heteroaryl groups, such as bromothiophenes, with good yields (up to 80% for 2-iodothiophene arylation).

Nucleophilic Substitution on Epoxides or Tosylates

Alternative methods involve:

  • Preparation of N-Boc aminomethyloxiranes or epoxides as intermediates.
  • Nucleophilic ring-opening of epoxides by secondary amines under mild conditions (e.g., in DMF with potassium iodide catalyst at 40 °C).
  • Subsequent cyclization to form the azetidine ring.
  • Purification by column chromatography to isolate the desired azetidine derivative.

These procedures allow the introduction of alkyl substituents bearing heteroaryl groups through appropriate epoxide or tosylate precursors.

Representative Data Table for Arylation Yields with Various Aryl Iodides

Entry Aryl Iodide Substituent Yield (%) Notes
8a 4-Methoxyphenyl 72 Electron-donating group
8f 4-Bromophenyl 70 Halogenated aryl
8s 2-Iodothiophene (heteroaryl) 80 Relevant to bromothiophene
8n 2-Fluoroiodobenzene 32 Steric hindrance reduces yield
8o 2-Methyliodobenzene 0 No product due to sterics

Note: These yields correspond to isolated products after column chromatography.

Summary of Key Research Findings

  • The Pd-catalyzed directed C(sp^3)–H arylation method represents a state-of-the-art, efficient, and stereoselective approach to prepare azetidine derivatives substituted with heteroaryl groups such as bromothiophenes.
  • The method allows for late-stage functionalization, facilitating the synthesis of analogs for biological evaluation.
  • Protection strategies (e.g., N-trifluoroacetamide) and additives are critical for reaction efficiency.
  • The reaction conditions are mild enough to preserve sensitive functional groups like carboxylic acids.
  • Alternative nucleophilic substitution routes on epoxides or tosylates provide complementary synthetic pathways.

Q & A

Basic: What are the optimal synthetic routes for preparing 1-[(4-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid?

Methodological Answer:
The compound can be synthesized via reductive amination between 4-bromo-2-thiophenecarboxaldehyde and azetidine-3-carboxylic acid. A representative protocol involves combining the aldehyde (1.3 mmol) with azetidine-3-carboxylic acid (1.4 mmol) in methanol (19 mL), acetic acid (0.7 mL), and sodium cyanoborohydride (0.7 mmol) under nitrogen. The reaction is stirred at room temperature for 12–24 hours, followed by purification via column chromatography (e.g., silica gel, eluting with 5–10% methanol in dichloromethane). Yield optimization (52–60%) requires precise stoichiometric ratios and inert conditions to minimize side reactions .

Basic: How should researchers characterize the compound’s physicochemical properties for experimental design?

Methodological Answer:
Key parameters include:

  • Lipophilicity (Log P): Use consensus values from computational models (e.g., iLOGP: 0.76, XLOGP3: -3.18) to predict membrane permeability .
  • Solubility: ESOL model predicts high aqueous solubility (4050 mg/mL at 25°C), validated via HPLC or UV-Vis spectroscopy in phosphate buffer (pH 7.4) .
  • Stability: Assess hydrolytic stability under physiological pH (e.g., PBS buffer, 37°C) over 24 hours. Monitor degradation via LC-MS .

Advanced: How can researchers design in vitro assays to evaluate receptor binding or enzymatic activity?

Methodological Answer:

  • Receptor Antagonism: For EP2 receptor studies, use recombinant HEK293 cells expressing human EP2 receptors. Measure cAMP accumulation (e.g., HTRF® cAMP assay) after prostaglandin E2 stimulation. Preincubate cells with the compound (1 nM–10 µM) for 30 minutes to assess IC50 .
  • S1P1 Agonism: Employ β-arrestin recruitment assays in CHO-K1 cells expressing hS1P1-eGFP. Compare efficacy to reference agonists (e.g., 1-[(4-benzylbenzofuran-2-yl)methyl]azetidine-3-carboxylic acid) at 1 µM .

Advanced: How to address low synthetic yields or regioselectivity in the alkylation step?

Methodological Answer:

  • Yield Optimization: Replace NaBH3CN with more selective reductants (e.g., NaBH(OAc)3) to minimize over-reduction. Monitor reaction progress via TLC (Rf ~0.3 in 10% MeOH/DCM) .
  • Regioselectivity: Use NMR (1H and 13C) to confirm substitution patterns. For example, the azetidine methylene proton typically appears as a triplet (δ 3.6–4.0 ppm) in DMSO-d6 .

Advanced: How to establish structure-activity relationships (SAR) for bioactivity?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified thiophene substituents (e.g., 5-methyl, 4-fluoro) or azetidine ring modifications (e.g., carboxylate ester).
  • Assay Correlation: Test analogs in parallel in vitro assays (e.g., EP2 antagonism, S1P1 agonism). For example, benzofuran-based analogs showed >1000-fold selectivity for S1P1 over S1P3, driven by the thiophene’s electron-withdrawing effects .

Basic: What are the stability considerations for long-term storage and formulation?

Methodological Answer:
Store the compound as a lyophilized powder at -20°C under argon to prevent hydrolysis of the azetidine ring. For in vivo studies, prepare fresh solutions in PBS (pH 7.4) with 10% DMSO. Avoid prolonged exposure to light, as bromothiophene derivatives may undergo photodegradation .

Advanced: How to resolve discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure plasma half-life (t1/2) and bioavailability in rodent models. For example, oral administration (0.3 mg/kg) in rats showed 24-hour lymphocyte reduction, suggesting sustained exposure despite moderate Log P .
  • Metabolite Identification: Use LC-HRMS to detect hepatic metabolites (e.g., oxidative debromination). Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to assess metabolic stability .

Advanced: How to validate target engagement in disease models?

Methodological Answer:

  • Mouse EAE Model: Administer the compound (0.3 mg/kg, oral) daily post-immunization. Monitor clinical scores and histopathology (e.g., spinal cord demyelination) to correlate efficacy with S1P1 receptor modulation .
  • Tissue Distribution: Use radiolabeled analogs (e.g., 18F-labeled) for PET imaging to quantify brain penetration, critical for CNS-targeted therapies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(4-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid

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